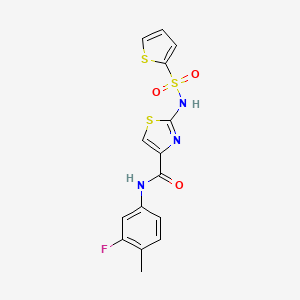

![molecular formula C18H15N3O3S2 B6531184 N-[4-(2,3-dihydro-1H-indole-1-carbonyl)-1,3-thiazol-2-yl]benzenesulfonamide CAS No. 1021212-92-9](/img/structure/B6531184.png)

N-[4-(2,3-dihydro-1H-indole-1-carbonyl)-1,3-thiazol-2-yl]benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Indole is a significant heterocyclic system in natural products and drugs . It plays a main role in cell biology and has been found in many important synthetic drug molecules . Benzenesulfonamide is a part of many pharmaceutical drugs and its derivatives have been evaluated for their in vivo anti-inflammatory, analgesic, and ulcerogenic activities .

Molecular Structure Analysis

The molecular structure of indole involves a benzene ring fused with a pyrrole ring . The 3D structure of indole can be viewed using computational methods .Chemical Reactions Analysis

Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .Physical And Chemical Properties Analysis

The physical and chemical properties of indole include a molecular weight of 119.1638 and a chemical structure that can be represented as a 2D Mol file or a computed 3D SD file .科学的研究の応用

Role in Synthesis of Indole Derivatives

Indole derivatives are significant in natural products and drugs. They play a crucial role in cell biology. The compound “N-[4-(2,3-dihydro-1H-indole-1-carbonyl)-1,3-thiazol-2-yl]benzenesulfonamide” can be used in the synthesis of indole derivatives, which are biologically active compounds for the treatment of cancer cells, microbes, and various disorders in the human body .

Biological Potential of Indole Derivatives

Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. This compound, being an indole derivative, could potentially exhibit these biological activities .

Application in Photochromic Dye

The compound could potentially be used in the development of photochromic dyes. General applications of photochromic dye include dosimetric materials, light controlling filters, recording films in printing processes, decorative paints, optical recording media, and molecular electronic devices .

Role in Pharmaceutical Research

The compound could be used in the assembly of pharmaceutically interesting scaffolds. This could lead to the development of new drugs and treatments .

Glycosylation Inhibition

As a glucose analog, the compound “F5006-0140” significantly inhibits glycosylation. It can be taken up by cells but does not undergo metabolic glycolysis .

Tumor Detection

The compound “F5006-0140” is used as a tracer for rapid tumor detection. It is used in combination with Positron Emission Topography (PET) for oncology therapy studies .

作用機序

Target of Action

The primary targets of N-[4-(2,3-dihydro-1H-indole-1-carbonyl)-1,3-thiazol-2-yl]benzenesulfonamide are currently unknown. The compound is a derivative of indole , a heterocyclic compound that has been found to bind with high affinity to multiple receptors . This suggests that it may interact with a variety of targets in the body.

Mode of Action

Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that N-[4-(2,3-dihydro-1H-indole-1-carbonyl)-1,3-thiazol-2-yl]benzenesulfonamide may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the wide range of biological activities associated with indole derivatives , it is likely that this compound affects multiple pathways

Result of Action

The molecular and cellular effects of N-[4-(2,3-dihydro-1H-indole-1-carbonyl)-1,3-thiazol-2-yl]benzenesulfonamide’s action are currently unknown. Given the diverse biological activities of indole derivatives , it is possible that this compound has a wide range of effects at the molecular and cellular levels.

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-[4-(2,3-dihydroindole-1-carbonyl)-1,3-thiazol-2-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O3S2/c22-17(21-11-10-13-6-4-5-9-16(13)21)15-12-25-18(19-15)20-26(23,24)14-7-2-1-3-8-14/h1-9,12H,10-11H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHNJVMIUSSSFBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)C3=CSC(=N3)NS(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(indoline-1-carbonyl)thiazol-2-yl)benzenesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

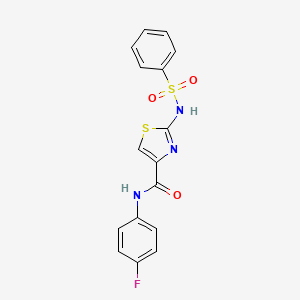

![2-[4-(2,5-dichlorothiophene-3-carbonyl)piperazin-1-yl]-6-methanesulfonyl-1,3-benzothiazole](/img/structure/B6531103.png)

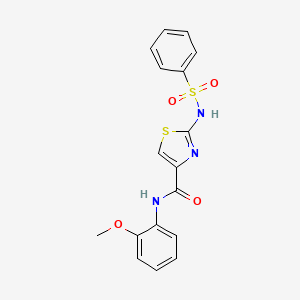

![1-[4-(6-methanesulfonyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one](/img/structure/B6531107.png)

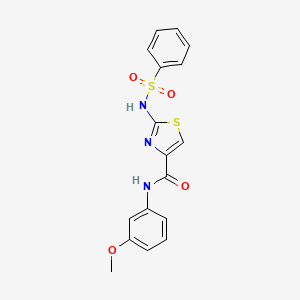

![1-(4-methylphenyl)-3-{5-[(2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B6531115.png)

![4-phenyl-3-[(2E)-3-(pyridin-3-yl)prop-2-enoyl]-1,2-dihydroquinolin-2-one](/img/structure/B6531123.png)

![3-{[(2-chlorophenyl)methyl]sulfanyl}-6-(pyridin-4-yl)pyridazine](/img/structure/B6531126.png)

![3-cyclopentyl-1-[(pyridin-4-yl)methyl]urea](/img/structure/B6531134.png)

![{[(furan-2-yl)methyl]carbamoyl}methyl 2-(2-methoxyphenyl)acetate](/img/structure/B6531138.png)

![{[(4-methylphenyl)methyl]carbamoyl}methyl 2-(2-methoxyphenyl)acetate](/img/structure/B6531146.png)

![2-benzenesulfonamido-N-[(4-fluorophenyl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B6531179.png)

![10-methyl-3-(4-methylphenyl)-2-(thiophen-2-yl)-3H,4H,5H,10H-pyrimido[4,5-b]quinoline-4,5-dione](/img/structure/B6531196.png)